Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, drug development, and molecular biology. This compound belongs to the class of isoquinoline alkaloids and has a molecular weight of 491.54 g/mol.
Wirkmechanismus
The mechanism of action of Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
Studies have shown that Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate in lab experiments is its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research on Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, more research is needed to explore the potential applications of this compound in other fields, such as molecular biology and drug development.
Synthesemethoden
The synthesis of Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The most commonly used method for synthesizing this compound involves the condensation of 2-benzylbenzimidazole with 2-nitrobenzaldehyde, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with ethyl 2-bromoacetate to form the ester, which is further reacted with butyl lithium to form the final product.
Wissenschaftliche Forschungsanwendungen
Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate has been shown to have potential applications in various fields of scientific research. In medical research, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Eigenschaften
Molekularformel |
C25H19NO4 |
---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
butyl 3,10-dioxo-1-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2(11),4,6,8,12,14,16,18,20-nonaene-12-carboxylate |
InChI |
InChI=1S/C25H19NO4/c1-2-3-12-30-25(29)20-19-13-15-8-4-5-9-16(15)14-26(19)22-21(20)23(27)17-10-6-7-11-18(17)24(22)28/h4-11,13-14H,2-3,12H2,1H3 |
InChI-Schlüssel |
AEMAUWYCZXBHLT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
Kanonische SMILES |
CCCCOC(=O)C1=C2C=C3C=CC=CC3=CN2C4=C1C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.